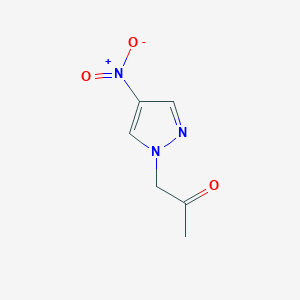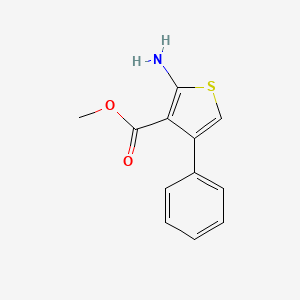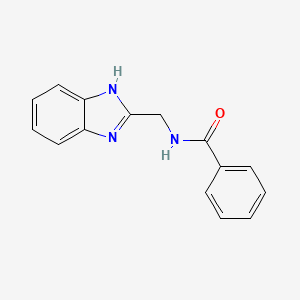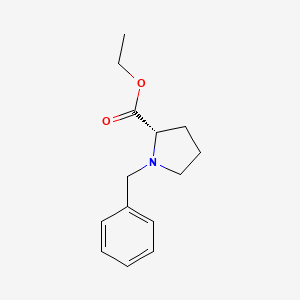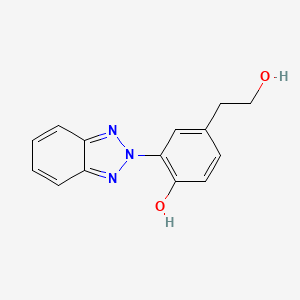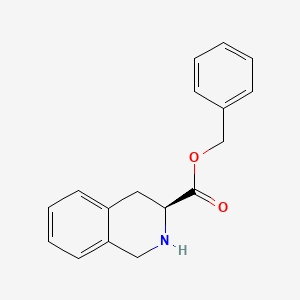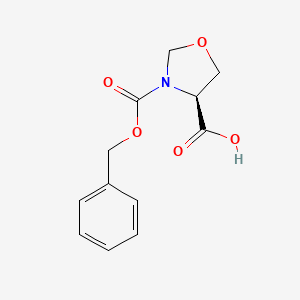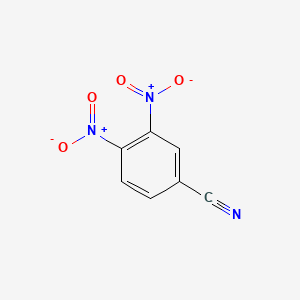
(6-Methyl-pyridin-2-yl)-thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, “(6-methyl-pyridin-2-ylamino)-acetic acid”, was synthesized through a rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid . Another study reported the synthesis of complexes of Cu(II) with 2-amino-6-methylpyridine .Molecular Structure Analysis
The molecular structure of related compounds such as “2-Amino-6-methylpyridine” and “(6-Methylpyridin-2-yl)methanamine” have been analyzed . For instance, a study reported the structural analysis of a complex of Cu(II) with 2-amino-6-methylpyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “2-Amino-6-methylpyridine” and “(6-Methylpyridin-2-yl)methanamine” have been reported .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been used in the synthesis of new complexes with copper, which have shown promising antibacterial activity . The complexes were synthesized through reactions involving 2-amino-6-methylpyridine and chloroacetic acid, and their antibacterial activity was tested against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus (MRSA) .
Synthesis of New Ligands
“(6-Methyl-pyridin-2-yl)-thiourea” has been used in the synthesis of new ligands. These ligands have been reported to enhance the antimicrobial activity of copper when coordinated with it .
Nonlinear Optical Properties
While not directly related to “(6-Methyl-pyridin-2-yl)-thiourea”, a similar compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized and studied for its nonlinear optical properties . This suggests potential for “(6-Methyl-pyridin-2-yl)-thiourea” in this field.
Anticonvulsant Properties
6-Methyl-2-pyridinecarboxaldehyde, a related compound, has been used in the synthesis of compounds that exhibit anticonvulsant properties . This suggests that “(6-Methyl-pyridin-2-yl)-thiourea” could potentially be used in similar applications.
Direcciones Futuras
Future studies could focus on the synthesis, characterization, and biological activity of “(6-Methyl-pyridin-2-yl)-thiourea” and its derivatives. For instance, a study suggested that future research could investigate the in vivo availability, host cytotoxicity, and protective efficacy of related compounds .
Propiedades
IUPAC Name |
(6-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-2-4-6(9-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWSYNYKTYXRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350685 | |
| Record name | (6-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-thiourea | |
CAS RN |
49600-34-2 | |
| Record name | 49600-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methylpyridin-2-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



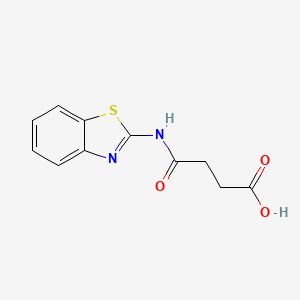
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)
